(5Z)-3-(4-Methylbenzyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-(4-methylbenzyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a structurally complex thiazolidin-4-one derivative characterized by a Z-configuration at the C5 position. Its core structure features a thiazolidin-4-one ring substituted with a 4-methylbenzyl group at N3 and a pyrazole-linked methylene group at C3. The pyrazole moiety is further functionalized with a 3-methyl-4-propoxyphenyl substituent and a phenyl group .
Properties
CAS No. |
623933-24-4 |
|---|---|
Molecular Formula |
C31H29N3O2S2 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
(5Z)-3-[(4-methylphenyl)methyl]-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H29N3O2S2/c1-4-16-36-27-15-14-24(17-22(27)3)29-25(20-34(32-29)26-8-6-5-7-9-26)18-28-30(35)33(31(37)38-28)19-23-12-10-21(2)11-13-23/h5-15,17-18,20H,4,16,19H2,1-3H3/b28-18- |
InChI Key |
CHRXNHVQOZYVCF-VEILYXNESA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C)C5=CC=CC=C5)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C)C5=CC=CC=C5)C |
Origin of Product |
United States |
Biological Activity
(5Z)-3-(4-Methylbenzyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 503.7 g/mol. The compound features a thiazolidinone ring and a pyrazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H29N3O2S2 |
| Molecular Weight | 503.7 g/mol |
| IUPAC Name | (5Z)-3-(4-Methylbenzyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one |
Biological Activity Overview
Thiazolidinones, including the compound , have been reported to exhibit a wide range of biological activities:
- Antioxidant Activity : Thiazolidinone derivatives have shown significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and reduce oxidative stress.
- Anticancer Activity : Studies indicate that thiazolidinones can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, compounds similar to (5Z)-3-(4-Methylbenzyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The compound has been associated with the inhibition of inflammatory pathways, making it a potential candidate for treating inflammatory diseases.
The biological effects of (5Z)-3-(4-Methylbenzyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one are believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation and cancer progression.
- Receptor Interaction : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Gene Expression Modulation : Thiazolidinones can affect gene expression related to cell survival and apoptosis.
Research Findings
Recent studies have highlighted the biological activities associated with thiazolidinone derivatives:
Antioxidant Activity
A study demonstrated that certain thiazolidinone derivatives exhibited antioxidant activity with IC50 values indicating their potency compared to standard antioxidants like vitamin C .
Anticancer Studies
Research on pyrazole derivatives has shown promising results in inhibiting tumor growth. For example, one derivative displayed an IC50 value of 0.08 µM against MCF-7 breast cancer cells . Such findings suggest that modifications in the substituents can significantly enhance anticancer properties.
Anti-inflammatory Effects
Thiazolidinones have been reported to stabilize human red blood cell membranes in vitro, indicating potential anti-inflammatory effects through membrane stabilization mechanisms .
Case Studies
Several case studies have explored the efficacy of thiazolidinone derivatives:
- Sava et al. Study : This research evaluated the antioxidant activity of thiazolidinone-indometacin hybrids using DPPH radical scavenging assays. The most active derivative showed significant antioxidant capacity compared to indometacin alone .
- Anticancer Activity Assessment : A series of studies assessed the cytotoxicity of various thiazolidinones against different cancer cell lines, revealing structure-dependent activity that could inform future drug design .
Scientific Research Applications
Biological Activities
Research has identified several promising applications for this compound, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer therapies.
Antimicrobial Activity
Studies have shown that thiazolidinone derivatives exhibit antimicrobial properties. The compound has been evaluated for its ability to inhibit bacterial growth and has demonstrated effectiveness against various strains, indicating its potential as an antimicrobial agent .
Anti-inflammatory Effects
Thiazolidinones are known for their anti-inflammatory properties. The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Potential
The compound's structural features suggest it may interact with cancer cell signaling pathways. Preliminary studies indicate that it could induce apoptosis in cancer cells, making it a candidate for further research in oncology .
Case Studies
Several studies have documented the synthesis and evaluation of this compound:
- Synthesis and Characterization : A study detailed the synthesis of this thiazolidinone derivative through a multi-step process involving condensation reactions. Characterization was performed using NMR and IR spectroscopy, confirming the structure .
- Biological Evaluation : In vitro assays demonstrated the compound's effectiveness against various microbial strains and its potential to reduce inflammation markers in cell cultures .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related thiazolidin-4-one and pyrazole derivatives (Table 1). Key structural differences include:
- Methoxy/Isopropoxy Derivative : (5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one () substitutes the propoxy group with isopropoxy and replaces methyl with methoxy, altering lipophilicity and metabolic stability.
- Hydroxy-Substituted Rhodanine : (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () features a hydroxy group on the benzylidene ring, enabling intramolecular hydrogen bonding (S(6) motif), which is absent in the target compound due to its methyl and propoxy substituents .
Physicochemical Properties
- Lipophilicity : The target compound’s 4-methylbenzyl and 3-methyl-4-propoxyphenyl groups increase hydrophobicity compared to fluorinated analogs () and hydroxy-substituted derivatives ().
- Solubility : The absence of polar groups (e.g., -OH) reduces aqueous solubility relative to hydroxy-bearing rhodanine derivatives .
- Crystallinity: Fluorinated analogs () exhibit triclinic (P‾1) symmetry with planar molecular conformations, while the target’s bulkier substituents may induce non-planar packing, though experimental crystallographic data are lacking.
Table 1. Structural and Functional Comparison of Thiazolidin-4-one Derivatives
Q & A
Q. Q1. What are the key steps in synthesizing this thiazolidinone-pyrazole hybrid compound?
The synthesis typically involves:
Formation of the pyrazole core : Cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones under acidic conditions .
Introduction of the 3-(3-methyl-4-propoxyphenyl) group : Suzuki coupling or nucleophilic substitution may be used for aryl group attachment .
Thiazolidinone ring closure : Condensation of a thiosemicarbazide intermediate with chloroacetic acid or its derivatives in a DMF/acetic acid solvent system, followed by cyclization .
Final functionalization : The Z-configuration of the exocyclic double bond is stabilized via reflux in ethanol or methanol with a base (e.g., NaOH) .
Key challenges : Steric hindrance from the 4-methylbenzyl and 3-methyl-4-propoxyphenyl groups may require prolonged reaction times (>8 hours) or elevated temperatures (80–100°C) .**
Advanced Synthesis: Addressing Steric & Electronic Effects
Q. Q2. How can steric hindrance from bulky substituents be mitigated during synthesis?
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl groups on the pyrazole ring .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) for cyclization steps .
Data contradiction : Some studies report incomplete cyclization with NaOAc as a base, while others achieve >90% yield using K₂CO₃. This may relate to the electrophilicity of the carbonyl carbon in thiosemicarbazide intermediates .**
Basic Characterization
Q. Q3. Which spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring (e.g., 1-phenyl vs. 3-aryl substitution) and Z-configuration of the exocyclic double bond (δ 7.2–7.5 ppm for vinyl protons) .
- IR spectroscopy : Detect thioxo (C=S) stretching at 1200–1250 cm⁻¹ and carbonyl (C=O) at 1680–1720 cm⁻¹ .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiazolidinone ring .
Advanced Characterization: Resolving Spectral Ambiguities
Q. Q4. How can overlapping NMR signals from aromatic protons be resolved?
- 2D NMR (COSY, HSQC) : Differentiate protons from the 4-methylbenzyl and 3-methyl-4-propoxyphenyl groups .
- Deuterated solvents : Use DMSO-d₆ to enhance resolution of exchangeable protons (e.g., NH in thiosemicarbazide intermediates) .
- Variable-temperature NMR : Identify dynamic effects in crowded regions (e.g., propoxy chain rotamers) .
Biological Activity & Assay Design
Q. Q5. What in vitro assays are suitable for evaluating antimicrobial activity?
- MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Biofilm inhibition : Quantify reduction in biofilm biomass via crystal violet staining .
- Mechanistic studies : Assess membrane disruption using propidium iodide uptake assays .
Note : The thioxo group enhances lipid bilayer penetration, but poor aqueous solubility may require DMSO vehicles (<1% v/v) to avoid false negatives .
Structure-Activity Relationship (SAR) Studies
Q. Q6. How do substituents on the phenyl rings influence bioactivity?
- 4-Methylbenzyl group : Increases lipophilicity (logP >3.5), improving blood-brain barrier penetration in CNS-targeted studies .
- 3-Methyl-4-propoxyphenyl moiety : Electron-donating groups (e.g., methoxy) enhance antibacterial activity but reduce metabolic stability .
- Z-configuration : Critical for planar alignment with bacterial enzyme active sites (e.g., dihydrofolate reductase) .
Contradiction : While methyl groups improve potency, propoxy chains may increase cytotoxicity (IC₅₀ <10 μM in HepG2 cells) .
Computational Modeling
Q. Q7. Which docking parameters predict binding to bacterial targets?
- Target selection : Prioritize enzymes with conserved active sites (e.g., S. aureus FabI enoyl-ACP reductase) .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of the thiazolidinone ring in the binding pocket .
- ADMET profiling : Predict bioavailability (e.g., SwissADME) and prioritize derivatives with optimal LogS (>−4.0) .
Data Analysis & Reproducibility
Q. Q8. How should researchers address inconsistencies in bioassay results?
- Standardize protocols : Use identical bacterial strains (e.g., ATCC controls) and growth media across studies .
- Dose-response curves : Calculate IC₅₀ values with nonlinear regression (e.g., GraphPad Prism) to minimize variability .
- Negative controls : Include known inhibitors (e.g., ciprofloxacin) to validate assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
